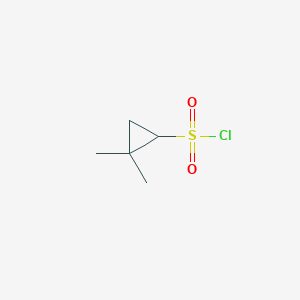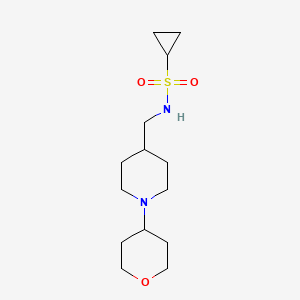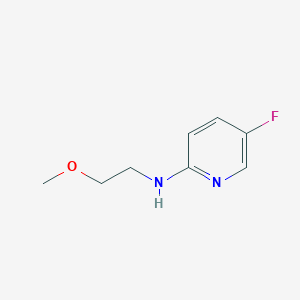
2,2-Dimethylcyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethylcyclopropane-1-sulfonyl chloride” is a chemical compound with the IUPAC name “2,2-dimethylcyclopropane-1-sulfonyl chloride”. It has a molecular weight of 168.64 . The compound is typically stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
Sulfonyl chlorides, such as “2,2-Dimethylcyclopropane-1-sulfonyl chloride”, can be synthesized by chlorosulfonation . This process involves the reaction of an electrophile at carbon to form a cationic intermediate . The electrophile can be represented either formally as a cation, X-, or as a neutral but polarized molecule, δ+X—δ-Y .
Molecular Structure Analysis
The InChI code for “2,2-Dimethylcyclopropane-1-sulfonyl chloride” is 1S/C5H9ClO2S/c1-5(2)3-4(5)9(6,7)8/h4H,3H2,1-2H3 . This code represents the molecular structure of the compound.
Chemical Reactions Analysis
The compound can undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings . This reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Physical And Chemical Properties Analysis
“2,2-Dimethylcyclopropane-1-sulfonyl chloride” is a liquid at room temperature . It has a molecular weight of 168.64 and is typically stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Synthesis of Cyclopropanes
2,2-Dimethylcyclopropane-1-sulfonyl chloride is instrumental in the synthesis of cyclopropanes. A study detailed an innovative method to transfer 1,1-dialkylcarbene units to olefins using carbometalation reactions of dialkyl sulfonyl anions. This process, involving various styrenes and arylbutadienes, offers a distinct approach compared to traditional metal-catalyzed carbene transfer methods (Johnson et al., 2022).
Nucleophilic Substitutions
The compound also finds use in nucleophilic substitutions. Research demonstrates that 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides undergo regioselective Pd(0) catalyzed nucleophilic substitution. This reaction provides cyclopropane derivatives with high synthetic potential, useful in various chemical syntheses (Stolle et al., 1992).
Role in Antioxidant Research
In biomedical research, compounds like dimethyl sulfoxide, closely related to 2,2-Dimethylcyclopropane-1-sulfonyl chloride, are utilized as solvents. Their ability to dissolve lipophilic compounds and miscibility with water make them valuable in evaluating antioxidants, despite their inherent antioxidant properties (Sanmartín-Suárez et al., 2011).
Chiral Synthesis
The compound plays a role in the chiral synthesis of key intermediates like Cilastatin, an inhibitor of dehydropeptidase-I. A novel synthesis route was proposed for 2,2-dimethylcyclopropane carboxylic acid, utilizing this compound, which is crucial for producing enantiomerically pure substances (Xin-zhi, 2005).
Determination of Amino Acids
Dimethyl aminoazobenzene-4-sulfonyl chloride, a derivative, is used in protein chemistry for the detection of amino acids at picomole levels. This application is essential in the analysis of modified amino acids in protein hydrolysates (Malencik et al., 1990).
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H227, H314, and H335 . These statements indicate that the compound causes severe skin burns and eye damage, may cause respiratory irritation, and is fatal if inhaled . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing respiratory protection, and washing face, hands, and any exposed skin thoroughly after handling .
Orientations Futures
Sulfonyl chlorides, such as “2,2-Dimethylcyclopropane-1-sulfonyl chloride”, can be used for the postsynthetic modification of MOF frameworks . This opens up a wide field of different derivatives like amides . To expand the available synthetic opportunities, it is of great importance to develop new synthetic strategies and methods for modifying functional groups .
Propriétés
IUPAC Name |
2,2-dimethylcyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-5(2)3-4(5)9(6,7)8/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMNKROTRKJNLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1S(=O)(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclopropane-1-sulfonyl chloride | |
CAS RN |
2167113-18-8 |
Source


|
| Record name | 2,2-dimethylcyclopropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide](/img/structure/B2401620.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2401628.png)
![2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2401629.png)
![3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401632.png)

![3-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2401635.png)
![N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide](/img/structure/B2401637.png)
![4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2401638.png)


![tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride](/img/structure/B2401641.png)
![2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one](/img/structure/B2401642.png)
![(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide](/img/structure/B2401643.png)